molecular formula C18H17ClN4O2S B15101179 N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15101179
M. Wt: 388.9 g/mol
InChI Key: HOMMFOBDDSMJMI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a furan-2-yl moiety. The acetamide side chain is linked via a sulfanyl group to the triazole and bears a 3-chloro-2-methylphenyl substituent. Its molecular formula is C₁₇H₁₇ClN₄O₂S (molecular weight: 376.9 g/mol) .

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN4O2S/c1-3-9-23-17(15-8-5-10-25-15)21-22-18(23)26-11-16(24)20-14-7-4-6-13(19)12(14)2/h3-8,10H,1,9,11H2,2H3,(H,20,24)

InChI Key

HOMMFOBDDSMJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities Reference
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-furan-2-yl 3-chloro-2-methylphenyl Molecular weight: 376.9 g/mol
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methyl, 5-furan-2-yl 3-chloro-4-fluorophenyl Density: 1.50 g/cm³; pKa: 11.30
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Varied aryl groups Enhanced anti-exudative activity
  • Key Observations: Allyl vs. Amino Substitution: 4-Amino-triazole derivatives exhibit improved anti-exudative activity due to hydrogen-bonding capabilities, a feature absent in the allyl-substituted target compound .

Acetamide Side-Chain Modifications

Compound Name Acetamide Substituent Biological Activity Reference
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-triazol-3-yl]sulfanyl}acetamide 2-chloro-5-(trifluoromethyl)phenyl Antimicrobial, anti-inflammatory
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl Improved solubility (predicted)
  • Key Observations: Electron-Withdrawing Groups: Chloro- and fluoro-substituted phenyl rings enhance antimicrobial activity by modulating electron density .

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